1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(4-morpholin-4-ylbut-2-ynyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c19-15(17-14-6-2-1-3-7-14)16-8-4-5-9-18-10-12-20-13-11-18/h14H,1-3,6-13H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCMZOZHMVLFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC#CCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the reaction of cyclohexyl isocyanate with 4-morpholinobut-2-yn-1-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the but-2-yn-1-yl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural differences between 1-cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea and similar compounds:
Key Observations :
- Morpholine vs. Aromatic Groups: The target compound’s morpholine and alkyne substituents contrast with aromatic groups in T0506_9350 (sulfonamide) and (phenol). These differences influence solubility and target specificity.
- Nitrosoureas vs. Ureas: CCNU () contains a nitroso group, enabling DNA alkylation, whereas the target compound lacks this functionality, likely reducing genotoxicity .
Pharmacokinetic and Physicochemical Properties
- Solubility and Bioavailability :
- CNS Penetration :
- CCNU () demonstrates high cerebrospinal fluid (CSF) levels, attributed to its lipophilic cyclohexyl group. The target compound’s morpholine may limit CNS uptake due to increased hydrophilicity .
Biological Activity
1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea. Its molecular formula is , and it features a cyclohexyl group, a morpholine ring, and a urea moiety, which contribute to its unique biological properties.
Research indicates that 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea exhibits its biological effects primarily through the inhibition of specific kinases involved in various signaling pathways. Kinases are critical in regulating cellular functions such as growth, differentiation, and metabolism. The inhibition of these enzymes can lead to altered cellular proliferation and apoptosis.
Biological Activity
The compound has demonstrated several biological activities:
1. Anticancer Activity
Studies have shown that 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea can inhibit the growth of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, exhibiting IC50 values in the micromolar range, indicating significant cytotoxicity.
2. Anti-inflammatory Effects
Research suggests that the compound may also possess anti-inflammatory properties. It appears to inhibit the release of pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases.
3. Neuroprotective Properties
Preliminary studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help reduce oxidative stress and neuronal apoptosis.
Case Studies
Several studies have investigated the pharmacological effects of 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 15 µM. |
| Study B | Investigate anti-inflammatory effects | Reduced TNF-alpha levels by 30% in LPS-stimulated macrophages. |
| Study C | Assess neuroprotective effects | Showed a 40% reduction in neuronal cell death in a model of oxidative stress. |
Comparative Analysis
Compared to similar compounds, such as other urea derivatives with morpholine rings, 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea exhibits unique biological profiles that may enhance its therapeutic potential.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A (similar structure) | 20 | Anticancer |
| Compound B (similar structure) | 25 | Anti-inflammatory |
| 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea | 15 | Anticancer / Anti-inflammatory / Neuroprotective |
Q & A
Q. What are the optimal conditions for synthesizing 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the morpholinobut-2-yn-1-yl moiety. Key steps include:
- Nucleophilic substitution : Reacting cyclohexyl isocyanate with a pre-synthesized amine intermediate under anhydrous conditions (e.g., dichloromethane as solvent, 0–5°C to minimize side reactions) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Analytical techniques like HPLC and LC-MS are critical for assessing purity .
- Yield Optimization : Adjust reaction time (12–24 hours) and catalyst loading (e.g., triethylamine or DMAP) to improve efficiency .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : A combination of spectroscopic and computational methods is essential:
- NMR Spectroscopy : H and C NMR to confirm connectivity (e.g., urea NH signals at δ 6.5–7.5 ppm; morpholine protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in polar aprotic solvents .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C. Stability studies indicate degradation <5% over 6 months when protected from light and moisture. Conduct periodic TLC or HPLC checks to monitor decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., varying IC50_{50}50 values across studies)?
- Methodological Answer : Discrepancies often arise from assay conditions or cell line variability. Mitigation strategies include:
- Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .
- Standardized Protocols : Use consistent cell passage numbers, serum-free pre-incubation, and controls (e.g., doxorubicin as a positive control) .
- Dose-Response Curves : Test a broad concentration range (1–100 µM) to account for cell-type sensitivity differences .
Q. What strategies are effective for elucidating the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Target Identification : Use affinity chromatography or click chemistry to tag the compound and pull down interacting proteins .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/AKT) .
- In Vivo Validation : Test efficacy in xenograft models (e.g., 10–20 mg/kg doses, 3x/week) with PET-CT imaging to monitor tumor regression .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogues?
- Methodological Answer : Focus on modifying key regions:
- Morpholino Group : Replace with piperazine or thiomorpholine to alter lipophilicity and target binding .
- Cyclohexyl Moiety : Introduce substituents (e.g., methyl, fluorine) to enhance metabolic stability .
- Urea Linker : Test thiourea or amide replacements to modulate hydrogen-bonding capacity .
Example SAR Table :
| Analogue | Modification | IC (µM) | Target Binding Affinity (K, nM) |
|---|---|---|---|
| Parent Compound | None | 25 ± 3 | 450 ± 50 |
| Morpholino → Piperazine | Increased basicity | 12 ± 2 | 220 ± 30 |
| Cyclohexyl → 4-F-Cyclohexyl | Enhanced hydrophobicity | 8 ± 1 | 150 ± 20 |
Q. What in vitro and in vivo models are most suitable for studying neuroprotective effects?
- Methodological Answer :
- In Vitro : Primary neuronal cultures exposed to oxidative stress (HO or glutamate excitotoxicity). Measure viability via LDH release and ROS assays .
- In Vivo : Murine models of Parkinson’s (MPTP-induced) or Alzheimer’s (APP/PS1 transgenic). Administer 5–10 mg/kg/day orally and assess cognitive/motor function .
Q. How can metabolic stability and pharmacokinetics be improved for therapeutic translation?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholine oxidation). Introduce deuterium or blocking groups to slow degradation .
- PK Studies : Measure plasma half-life (t), C, and bioavailability in rodents. Formulate with cyclodextrins or liposomes to enhance solubility .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Standardize solubility tests:
- Shake-Flask Method : Saturate compound in PBS (pH 7.4) and DMSO, filter, and quantify via UV-Vis .
- Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to assess crystal lattice energy differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
